molecular formula C16H21N3O2S B279467 N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

货号 B279467
分子量: 319.4 g/mol
InChI 键: KTTILJQOHFSMCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2006 by the group of Dr. Craig Crews at Yale University. Since then, it has been widely studied for its potential use as an anticancer agent.

作用机制

DBeQ binds to the beta-subunit of the 20S proteasome, which is responsible for the catalytic activity of the complex. This binding leads to a conformational change in the proteasome, which results in the inhibition of its activity. As a result, the accumulation of misfolded and damaged proteins within the cancer cells leads to their death.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the accumulation of misfolded and damaged proteins within the cells, which ultimately leads to their death. Additionally, DBeQ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

实验室实验的优点和局限性

One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome, which is not possible with other proteasome inhibitors. Additionally, DBeQ has been shown to be effective against a wide range of cancer cell lines.
One limitation of using DBeQ in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, DBeQ has been shown to have cytotoxic effects on non-cancerous cells, which limits its potential use as a therapeutic agent.

未来方向

There are several potential future directions for the study of DBeQ. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of DBeQ. Additionally, the use of DBeQ in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the delivery of DBeQ to cancer cells is an important area of research, as this could improve its efficacy as a therapeutic agent.

合成方法

The synthesis of DBeQ involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl ether. This intermediate is then reacted with 3-mercapto-N-(3-chloropropyl)pyrimidine-2,4-diamine to form the final product, DBeQ.

科学研究应用

DBeQ has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately results in the death of cancer cells.

属性

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC 名称

N-[(2,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(15(11-14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3

InChI 键

KTTILJQOHFSMCH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

规范 SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。